Cesium molybdate

Description

Properties

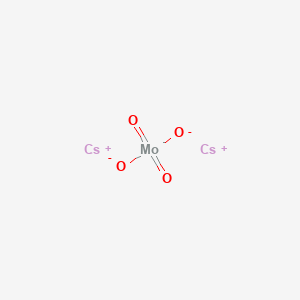

IUPAC Name |

dicesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.Mo.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNOBAWAZFBMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2MoO4 | |

| Record name | caesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Cesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13597-64-3 | |

| Record name | Molybdate (MoO42-), cesium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Cesium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cesium molybdate (Cs₂MoO₄), a compound of interest in various scientific fields, including nuclear chemistry and materials science. This document outlines the crystallographic properties of its primary phases, details the experimental protocols for its synthesis and characterization, and presents key data in a structured format for ease of comparison and use in further research.

Crystal Structure of this compound

This compound primarily exists in two polymorphic forms: a low-temperature orthorhombic phase (α-Cs₂MoO₄) and a high-temperature hexagonal phase (β-Cs₂MoO₄).

Orthorhombic α-Phase (Room Temperature)

At ambient temperature, Cs₂MoO₄ adopts an orthorhombic crystal structure.[1][2] It is isostructural with low-potassium sulfate (K₂SO₄). The structure consists of isolated MoO₄ tetrahedra linked by cesium ions.

The crystallographic data for α-Cs₂MoO₄ is summarized in the tables below.

Table 1: Crystallographic Data for α-Cs₂MoO₄

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma (No. 62) | [1] |

| Lattice Parameters | a = 6.54 Å, b = 8.54 Å, c = 11.61 Å | [1] |

| α = 90.00°, β = 90.00°, γ = 90.00° | [1] | |

| Unit Cell Volume | 647.82 ų | [1] |

| Formula Units (Z) | 4 |

Table 2: Atomic Coordinates and Wyckoff Positions for α-Cs₂MoO₄

| Atom | Wyckoff Site | x | y | z |

| Cs1 | 4c | 0.25 | 0.670677 | 0.415518 |

| Cs2 | 4c | 0.25 | 0.990249 | 0.706326 |

| Mo | 4c | 0.25 | 0.225853 | 0.421024 |

| O1 | 4c | 0.25 | 0.019203 | 0.418836 |

| O2 | 4c | 0.25 | 0.294735 | 0.565275 |

| O3 | 8d | 0.471778 | 0.297137 | 0.347898 |

Source: Materials Project, mp-1194312[1]

In this structure, there are two distinct cesium ion (Cs⁺) sites. One is coordinated by ten oxygen atoms with Cs-O bond distances ranging from 2.98 to 3.65 Å.[1] The other Cs⁺ ion is in a nine-coordinate geometry with Cs-O bond lengths between 3.07 and 3.58 Å.[1] The molybdenum ion (Mo⁶⁺) is tetrahedrally coordinated to four oxygen atoms, with one shorter Mo-O bond of 1.76 Å and three slightly longer bonds of 1.77 Å.[1]

High-Temperature β-Phase

This compound undergoes a phase transition from the orthorhombic α-phase to a hexagonal β-phase at approximately 841.3 ± 1.0 K.[2] This high-temperature form belongs to the space group P6₃/mmc.[2] This transition is reversible and is a key characteristic of the compound's thermal behavior. The hexagonal phase is characterized by disordered MoO₄ tetrahedra.[3]

Experimental Protocols

Synthesis of this compound

Polycrystalline Cs₂MoO₄ is typically synthesized via a solid-state reaction.[2][4]

Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity cesium carbonate (Cs₂CO₃) and molybdenum oxide (MoO₃) are thoroughly mixed and ground in an agate mortar to ensure homogeneity.[2][4]

-

Calcination: The mixture is placed in an alumina or platinum crucible and heated in a furnace. A common heating profile involves an initial calcination at a temperature around 873 K for several hours to initiate the reaction and decompose the carbonate.[2]

-

Sintering: The temperature is then raised to a sintering temperature, typically around 1023 K, and held for an extended period (e.g., 12 hours) to ensure complete reaction and crystallization.[1] Intermediate regrinding steps are often performed to promote a complete reaction.[1] The synthesis can be carried out in air or under a controlled atmosphere, such as flowing oxygen.[1]

-

Cooling and Characterization: The sample is slowly cooled to room temperature. The phase purity of the resulting white powder is confirmed using powder X-ray diffraction.[4]

Single crystals of Cs₂MoO₄ can be grown from the melt using the Czochralski technique.[5]

Crystal Structure Determination

The crystal structure of this compound is determined primarily using X-ray diffraction (XRD) on both powder and single-crystal samples.

Powder X-ray Diffraction (XRD) Protocol:

-

Sample Preparation: A small amount of the synthesized Cs₂MoO₄ powder is finely ground and mounted on a sample holder.

-

Data Collection: The XRD pattern is collected using a diffractometer, typically in the Bragg-Brentano configuration, with a copper anode (Cu Kα radiation, λ ≈ 1.54 Å).[4] Data is collected over a wide 2θ range (e.g., 10° to 120°) with a small step size to ensure high resolution.[4]

-

Data Analysis: The collected diffraction pattern is analyzed using Rietveld refinement software (e.g., FullProf Suite) to determine the lattice parameters, space group, and atomic positions.[4] This involves fitting the experimental pattern to a calculated pattern based on a structural model.

High-Temperature X-ray Diffraction (HT-XRD) Protocol:

-

Setup: A standard diffractometer is equipped with a high-temperature chamber (e.g., Anton Paar TTK450).[1]

-

Data Collection: The sample is heated to the desired temperature, and after a stabilization period, the XRD pattern is collected.[1] This process is repeated at various temperatures to study phase transitions and thermal expansion.[2][6]

Spectroscopic Characterization

Raman spectroscopy is a valuable tool for probing the vibrational modes of the MoO₄ tetrahedra and confirming the local structure.

Raman Spectroscopy Protocol:

-

Sample Preparation: A small amount of the Cs₂MoO₄ sample is placed on a microscope slide.

-

Data Acquisition: A Raman spectrometer, often coupled with a confocal microscope, is used for analysis. A laser (e.g., 532 nm) is focused on the sample.[7] The scattered light is collected and passed through a notch filter to remove the Rayleigh scattering, and the Raman spectrum is recorded by a CCD detector.

-

Spectral Analysis: The positions and symmetries of the Raman bands corresponding to the stretching and bending modes of the MoO₄ groups are analyzed to provide information about the crystal structure and any phase changes.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Studies and Thermal Analysis in the Cs2MoO4–PbMoO4 System with Elucidation of β-Cs2Pb(MoO4)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermochemistry of molybdates. V. Standard enthalpy of formation of cesium dimolybdate (Cs/sub 2/Mo/sub 2/O/sub 7/) (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. lehigh.edu [lehigh.edu]

- 7. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Thermodynamic Properties of Cesium Molybdate (Cs₂MoO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cesium molybdate (Cs₂MoO₄), a compound of significant interest in materials science and nuclear chemistry. This document compiles key quantitative data, details experimental methodologies for its determination, and presents visual workflows for clarity.

Core Thermodynamic Properties of this compound

This compound is a stable inorganic compound with well-defined thermodynamic characteristics. The following tables summarize the critical thermodynamic data for solid Cs₂MoO₄ at standard conditions (298.15 K and 0.1 MPa), as well as information on its phase transitions and vaporization.

Table 1: Standard Thermodynamic Properties of Cs₂MoO₄ (solid) at 298.15 K

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -1513.56 ± 1.11 | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | 248.35 ± 0.25 | J·K⁻¹·mol⁻¹ |

| Molar Heat Capacity (constant pressure) | Cₚ° | 148.67 ± 0.15 | J·K⁻¹·mol⁻¹ |

Table 2: Phase Transition and Vaporization Data for Cs₂MoO₄

| Property | Condition/Temperature | Value | Units |

| Melting Point | - | 1229.5 | K |

| α → β Phase Transition Temperature | - | 841.3 ± 1.0 | K |

| Enthalpy of Vaporization (liquid) | - | 197 ± 31 | kJ·mol⁻¹ |

| Vapor Pressure (solid, <1229.5 K) | - | log₁₀P (Pa) = -1.36 × 10⁴/T + 11.02 | - |

| Vapor Pressure (liquid, >1229.5 K) | - | log₁₀P (Pa) = -1.21 × 10⁴/T + 9.80 | - |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the methodologies employed in the cited research.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of Cs₂MoO₄ is determined using solution calorimetry. This method involves measuring the heat change associated with dissolving the compound and its constituent elements or oxides in a suitable solvent.

Methodology:

-

Sample Preparation: High-purity samples of Cs₂MoO₄, Cs₂O, and MoO₃ are prepared. The synthesis of Cs₂MoO₄ typically involves the solid-state reaction of stoichiometric amounts of cesium carbonate (Cs₂CO₃) and molybdenum trioxide (MoO₃) at elevated temperatures.[1] The purity and single-phase nature of the synthesized Cs₂MoO₄ are confirmed by X-ray diffraction (XRD).[2]

-

Calorimeter Setup: A solution calorimeter, such as an isoperibol or isothermal heat-conduction calorimeter, is used. The solvent is typically an aqueous solution of cesium hydroxide (CsOH) to ensure the complete and rapid dissolution of all reactants and products.[2]

-

Dissolution Experiments: A series of dissolution experiments are performed:

-

Dissolution of Cs₂MoO₄ in the CsOH solvent.

-

Dissolution of a stoichiometric mixture of Cs₂O and MoO₃ in the same solvent.

-

-

Enthalpy Calculation: The enthalpy of formation is calculated using Hess's law, based on the measured enthalpies of solution from the different dissolution reactions.[2][3]

Adiabatic and Differential Scanning Calorimetry for Heat Capacity and Entropy

The molar heat capacity (Cₚ) and standard entropy (S°) of Cs₂MoO₄ are determined using adiabatic calorimetry at low temperatures and differential scanning calorimetry (DSC) at higher temperatures.

Methodology:

-

Low-Temperature Heat Capacity (Adiabatic Calorimetry):

-

A highly purified crystalline sample of Cs₂MoO₄ is placed in an aneroid adiabatic calorimeter.

-

The heat capacity is measured over a temperature range, typically from near absolute zero (around 5 K) to 350 K.[1]

-

-

High-Temperature Heat Capacity (DSC):

-

For temperatures above room temperature, DSC is employed.[4] A single crystal or powdered sample of Cs₂MoO₄ is heated at a controlled rate in a DSC instrument.

-

The heat flow required to maintain the sample at the same temperature as a reference is measured, from which the heat capacity is determined.

-

-

Entropy Calculation: The standard entropy at 298.15 K is calculated by numerically integrating the Cₚ/T versus T curve from 0 K to 298.15 K.[5]

-

Phase Transition Analysis (DSC): DSC is also used to identify and quantify phase transitions. The sample is heated through its transition temperatures, and the onset temperature and the enthalpy of the transition are determined from the resulting thermogram.[6][7]

Knudsen Effusion Mass Spectrometry for Vaporization Studies

The vaporization behavior and vapor pressure of Cs₂MoO₄ are investigated using Knudsen effusion mass spectrometry.

Methodology:

-

Knudsen Cell: A sample of Cs₂MoO₄ is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. The cell is typically made of a non-reactive material.[8]

-

High-Temperature Mass Spectrometry: The Knudsen cell is heated to a high temperature, causing the Cs₂MoO₄ to vaporize. The effusing vapor forms a molecular beam that is directed into the ion source of a mass spectrometer.[8][9]

-

Vapor Species Identification: The mass spectrometer identifies the different gaseous species present in the vapor phase. For Cs₂MoO₄, the primary vapor species is Cs₂MoO₄(g).[8][10]

-

Vapor Pressure Determination: The ion intensities of the vapor species are measured as a function of temperature. The vapor pressure is then calculated from these intensities using the Clausius-Clapeyron equation.[8] The relationship between the mass loss rate from the Knudsen cell and the vapor pressure can also be used, often calibrated with a substance of known vapor pressure.[11]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the experimental determination of the thermodynamic properties of this compound.

Caption: Workflow for determining the standard enthalpy of formation of Cs₂MoO₄.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermochemistry of molybdates. V. Standard enthalpy of formation of cesium dimolybdate (Cs/sub 2/Mo/sub 2/O/sub 7/) (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Phase Transitions in Cesium Molybdate Crystals

This technical guide provides a comprehensive overview of phase transitions in cesium molybdate crystals, intended for researchers, scientists, and professionals in materials science. The document details the structural transformations these materials undergo at elevated temperatures, presenting key quantitative data, experimental methodologies, and visual representations of the underlying processes.

Introduction to this compound Crystals

This compound compounds, such as dithis compound (Cs₂MoO₄) and cesium dimolybdate (Cs₂Mo₂O₇), are of significant interest due to their complex structural chemistry and potential applications in various technological fields. A key characteristic of these materials is their polymorphism, exhibiting distinct crystal structures at different temperatures. Understanding the phase transitions between these polymorphs is crucial for predicting their behavior and performance in applications where they are subjected to varying thermal conditions.

Quantitative Data on Phase Transitions

The following tables summarize the critical quantitative data related to the phase transitions in prominent this compound crystals.

Table 1: Phase Transition Temperatures and Enthalpies

| Compound | Transition | Transition Temperature (K) | Enthalpy of Transition (kJ·mol⁻¹) | Experimental Method |

| Cs₂MoO₄ | α (Orthorhombic) → β (Hexagonal) | 841.3 ± 1.0[1] | 2.67 ± 0.14 | DSC |

| Cs₂Mo₂O₇ | α → β | 621.9 ± 0.8[1] | Not specified | DSC |

| Cs₂Pb(MoO₄)₂ | α → β (Second-order) | 626 ± 10[2][3] | Not applicable (second-order) | Polarized Light, DSC |

Table 2: Crystallographic Data for Cs₂MoO₄ Phases

| Phase | Crystal System | Space Group | Lattice Parameters (Å) at specified temperature |

| α-Cs₂MoO₄ | Orthorhombic | Pnma | a = 6.54, b = 8.54, c = 11.61 (Room Temp.)[4] |

| β-Cs₂MoO₄ | Hexagonal | P6₃/mmc | Not specified in detail in search results. |

Table 3: Thermal Expansion Coefficients

| Compound | Phase | Volumetric Thermal Expansion Coefficient (αᵥ) | Temperature Range (K) |

| Cs₂Ba(MoO₄)₂ | Palmierite | ≈ 43.0 × 10⁻⁶ K⁻¹[5] | 298–673[5] |

| Cs₂Pb(MoO₄)₂ | α-phase | 58.4 × 10⁻⁶ K⁻¹[2] | 298–723[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of phase transitions in this compound crystals are provided below.

Synthesis of this compound Crystals

3.1.1. Solid-State Reaction

This method is commonly used for producing polycrystalline powders of cesium molybdates.

-

Precursor Preparation: Stoichiometric amounts of high-purity cesium carbonate (Cs₂CO₃) and molybdenum trioxide (MoO₃) are weighed and thoroughly mixed. For example, for the synthesis of Cs₂MoO₄, a 1:1 molar ratio of Cs₂CO₃ to MoO₃ is used. For Cs₂Mo₂O₇, stoichiometric amounts of Cs₂MoO₄ and MoO₃ are used.

-

Grinding: The mixture is ground in an agate mortar to ensure homogeneity. For larger batches, a ball mill can be used.

-

Calcination: The ground powder is placed in an alumina crucible and heated in a furnace. A typical heating profile involves ramping up to a target temperature (e.g., 973 K for Cs₂MoO₄) and holding for an extended period (e.g., 12 hours) under an oxygen atmosphere.[2]

-

Intermediate Grinding: The sample is cooled, reground to ensure complete reaction, and then subjected to one or more additional heating cycles.[2]

-

Purity Confirmation: The phase purity of the final product is confirmed using powder X-ray diffraction (XRD).

3.1.2. Czochralski Technique

This method is employed for the growth of large single crystals from a melt.

-

Melt Preparation: A stoichiometric mixture of the precursor materials (e.g., Cs₂O and MoO₃) or the pre-synthesized polycrystalline this compound powder is placed in a suitable crucible (e.g., platinum or iridium). The crucible is heated in a Czochralski furnace until the material is completely molten.[6][7]

-

Seed Crystal Introduction: A small, high-quality single crystal of the desired this compound (a seed crystal) is attached to a rotating pull rod. The seed is lowered until it just touches the surface of the melt.[7][8]

-

Crystal Pulling: The temperature is carefully controlled to allow the melt to solidify onto the seed crystal. The pull rod is then slowly withdrawn (pulled) upwards while being rotated. The pull rate and rotation speed are critical parameters that control the diameter and quality of the growing crystal.[6][7][8]

-

Cooling: After the desired crystal length is achieved, it is slowly cooled to room temperature to prevent thermal shock and cracking. The entire process is typically carried out in an inert atmosphere, such as argon, to prevent contamination.[6]

Characterization of Phase Transitions

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of phase transitions.

-

Sample Preparation: A small amount of the this compound powder or a piece of a single crystal (typically 5-15 mg) is weighed and hermetically sealed in an aluminum or platinum crucible.

-

Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC cell.

-

Thermal Program: The temperature of the cell is ramped up at a constant heating rate (e.g., 5 or 10 K·min⁻¹) over the temperature range of interest.[9] An inert gas atmosphere (e.g., nitrogen or argon) is maintained.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic or exothermic peaks in the DSC curve. The onset temperature of the peak is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.[9]

3.2.2. High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to identify the crystal structures of the different phases and to determine lattice parameters as a function of temperature.

-

Sample Preparation: A thin layer of the this compound powder is placed on a flat sample holder within a high-temperature chamber.

-

Instrument Setup: The chamber is mounted on an X-ray diffractometer. The sample is heated to the desired temperature, and the temperature is allowed to stabilize.

-

Data Collection: An X-ray diffraction pattern is collected at each temperature setpoint. This is repeated for a series of temperatures, typically with smaller temperature steps around the expected phase transition temperature.

-

Data Analysis: The diffraction patterns are analyzed to identify the crystal structure and space group of each phase. Rietveld refinement of the patterns is performed to obtain precise lattice parameters at each temperature. The thermal expansion coefficients can be calculated from the temperature dependence of the lattice parameters.

3.2.3. Raman Spectroscopy

Raman spectroscopy is a sensitive technique for probing changes in local crystal structure and vibrational modes during a phase transition.

-

Sample Preparation: A small amount of the this compound crystal or powder is placed on a microscope slide or in a temperature-controlled stage.

-

Instrument Setup: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm) is used. The laser is focused on the sample through a microscope objective.[10]

-

Data Collection: Raman spectra are collected at various temperatures, particularly across the phase transition temperature.

-

Data Analysis: Changes in the Raman spectra, such as the appearance or disappearance of peaks, shifts in peak positions, and changes in peak widths, are indicative of a phase transition. These changes can be correlated with specific structural modifications, such as the rotation or distortion of the MoO₄ tetrahedra.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the phase transitions in this compound crystals.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Studies and Thermal Analysis in the Cs2MoO4–PbMoO4 System with Elucidation of β-Cs2Pb(MoO4)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Czochralski method - Wikipedia [en.wikipedia.org]

- 7. inc42.com [inc42.com]

- 8. buzztech.in [buzztech.in]

- 9. researchgate.net [researchgate.net]

- 10. epubl.ktu.edu [epubl.ktu.edu]

Electronic Band Structure of Cesium Molybdate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium molybdate (Cs₂MoO₄) is a crystalline solid that has garnered interest for its potential applications in various scientific and technological fields. A thorough understanding of its electronic band structure is paramount for elucidating its optical and electronic properties, which in turn governs its suitability for specific applications. This technical guide provides a comprehensive overview of the electronic band structure of this compound, drawing from both theoretical calculations and experimental observations. The document details the synthesis of the material, its crystal structure, and the methodologies employed to characterize its electronic properties. All quantitative data are summarized in tabular format for clarity and comparative analysis.

Synthesis and Crystal Growth

The synthesis of high-purity, crystalline this compound is a critical prerequisite for accurate characterization of its intrinsic properties. The most common and effective methods are solid-state reaction for polycrystalline powders and the Czochralski technique for single-crystal growth.

Solid-State Synthesis of Polycrystalline Cs₂MoO₄

Polycrystalline this compound is typically synthesized through a high-temperature solid-state reaction. The process involves the stoichiometric mixing of high-purity cesium carbonate (Cs₂CO₃) and molybdenum trioxide (MoO₃).

Experimental Protocol:

-

Precursor Preparation: High-purity (>99.9%) cesium carbonate and molybdenum trioxide powders are weighed in a 1:1 molar ratio.

-

Mixing: The powders are thoroughly mixed and ground together in an agate mortar to ensure a homogeneous mixture.

-

Calcination: The mixture is transferred to an alumina crucible and heated in a furnace. The calcination is typically performed in an air or oxygen atmosphere at temperatures ranging from 600°C to 800°C for several hours.

-

Intermediate Grinding: To ensure complete reaction, the sample is cooled, reground, and then reheated for another extended period.

-

Product Characterization: The final product is a white, crystalline powder. The phase purity is confirmed using powder X-ray diffraction (XRD).

Single Crystal Growth by the Czochralski Method

For detailed electronic and optical measurements, high-quality single crystals are essential. The Czochralski technique is a suitable method for growing large, high-purity single crystals of this compound.[1]

Experimental Protocol:

-

Melt Preparation: High-purity polycrystalline Cs₂MoO₄ powder is placed in a platinum crucible.

-

Melting: The crucible is heated in a controlled atmosphere (e.g., argon or air) within a Czochralski furnace until the powder melts completely.

-

Seeding: A seed crystal of Cs₂MoO₄ is dipped into the melt.

-

Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated. The temperature of the melt is carefully controlled to promote crystal growth at the solid-liquid interface.

-

Cooling: After the desired crystal size is achieved, it is slowly cooled to room temperature to avoid thermal shock and cracking.

-

Crystal Characterization: The grown single crystal is then cut and polished for subsequent characterization.

Crystal Structure

This compound crystallizes in the orthorhombic crystal system with the space group Pnma (No. 62).[2] The crystal structure consists of isolated MoO₄ tetrahedra, with the cesium ions located in the interstitial sites.

Table 1: Crystallographic Data for this compound (Cs₂MoO₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma (No. 62) | [2] |

| Lattice Parameters | a = 6.54 Å | [2] |

| b = 8.54 Å | [2] | |

| c = 11.61 Å | [2] | |

| Unit Cell Volume | 647.82 ų | [2] |

Table 2: Atomic Positions for this compound (Cs₂MoO₄)

| Atom | Wyckoff Position | x | y | z | Reference |

| Cs1 | 4c | 0.25 | 0.670677 | 0.415518 | [2] |

| Cs2 | 4c | 0.25 | 0.990249 | 0.706326 | [2] |

| Mo | 4c | 0.25 | 0.225853 | 0.421024 | [2] |

| O1 | 4c | 0.25 | 0.019203 | 0.418836 | [2] |

| O2 | 4c | 0.25 | 0.294735 | 0.565275 | [2] |

| O3 | 8d | 0.471778 | 0.297137 | 0.350994 | [2] |

Electronic Band Structure

The electronic band structure of a material describes the ranges of energy that an electron may have within the crystal, and is crucial for understanding its electrical and optical properties. For this compound, both theoretical calculations and experimental measurements have been employed to determine its key electronic parameters.

Theoretical Calculations

First-principles calculations based on Density Functional Theory (DFT) have been used to predict the electronic band structure of Cs₂MoO₄. These calculations provide insights into the nature of the band gap and the contributions of different atomic orbitals to the valence and conduction bands.

Theoretical studies on a range of alkali metal molybdates, including Li₂MoO₄, Na₂MoO₄, K₂MoO₄, and Rb₂MoO₄, indicate that these materials possess direct band gaps.[3] The valence band is primarily composed of O 2p orbitals, while the conduction band is mainly formed by Mo 4d orbitals. The alkali metal ions have a lesser contribution to the states near the Fermi level.[3]

Experimental Determination

The electronic band gap of this compound has been determined experimentally through optical absorption measurements on single crystals. The optical band gap is estimated from the absorption edge in the UV-Vis spectrum.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A thin, polished single crystal of Cs₂MoO₄ is prepared.

-

Measurement: The absorbance spectrum of the crystal is measured at room temperature using a UV-Vis spectrophotometer.

-

Data Analysis: The optical band gap (Eg) is determined by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient, and extrapolating the linear portion of the curve to the energy axis.

Table 3: Electronic Band Gap of this compound (Cs₂MoO₄)

| Method | Band Gap (eV) | Type | Reference |

| Experimental (Optical Absorption) | 4.22 | - | [1] |

| Theoretical (DFT) | 4.61 | Direct | [2] |

The experimentally determined optical band gap of 4.22 eV is in reasonable agreement with the theoretically calculated value of 4.61 eV.[1][2] The discrepancy can be attributed to the approximations inherent in the theoretical methods and the influence of excitonic effects in the experimental measurement. The large band gap confirms that this compound is an electrical insulator at room temperature.

Conclusion

This technical guide has provided a detailed overview of the electronic band structure of this compound. The synthesis of both polycrystalline and single-crystal forms of Cs₂MoO₄ has been described, along with the corresponding experimental protocols. The orthorhombic crystal structure and atomic positions have been presented in a clear tabular format.

The electronic band structure has been discussed from both theoretical and experimental perspectives. This compound is a wide-band-gap insulator with an experimentally determined optical band gap of 4.22 eV and a theoretically calculated direct band gap of 4.61 eV.[1][2] The valence and conduction bands are primarily derived from O 2p and Mo 4d orbitals, respectively. This fundamental understanding of the electronic properties of this compound is essential for its potential development and application in various fields of research and technology.

References

An In-depth Technical Guide to the Optical Properties of Cesium Molybdate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium molybdate (Cs₂MoO₄) is an inorganic compound that has garnered interest for its potential applications in various scientific and technological fields, including as a scintillating material for cryogenic dark matter and neutrinoless double-beta decay searches.[1] Its optical properties are of fundamental importance for these applications. This technical guide provides a comprehensive overview of the core optical characteristics of this compound, detailing its crystal structure, synthesis, and key optical parameters. The information herein is intended to serve as a valuable resource for researchers and professionals working with this material.

Crystal Structure and Properties

This compound crystallizes in the orthorombic Pnma space group at room temperature.[2] This crystal system dictates that it is an optically anisotropic material. At elevated temperatures, specifically at 842 K, Cs₂MoO₄ undergoes a phase transition to a hexagonal P6₃/mmc structure.[3] This temperature-dependent polymorphism is a critical consideration for high-temperature applications.

Table 1: Crystallographic Data for this compound (Room Temperature)

| Property | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma (No. 62) | [2] |

| Lattice Parameters | a = 6.54 Å, b = 8.54 Å, c = 11.61 Å | [2] |

| Unit Cell Volume | 647.82 ų | [2] |

Synthesis of Single Crystals

High-quality single crystals are essential for the accurate characterization of the intrinsic optical properties of a material. The Czochralski method is a widely employed technique for the growth of large, high-quality this compound single crystals.[1][4]

Experimental Protocol: Czochralski Growth of this compound

The following provides a generalized protocol for the Czochralski growth of Cs₂MoO₄ single crystals. Specific parameters may require optimization based on the furnace configuration and desired crystal dimensions.

-

Starting Material Preparation: High-purity Cs₂MoO₄ powder is prepared by a solid-state reaction between cesium carbonate (Cs₂CO₃) and molybdenum oxide (MoO₃). The stoichiometric mixture is thoroughly ground and calcined in a platinum crucible.

-

Melting: The prepared Cs₂MoO₄ powder is placed in a platinum crucible and heated inductively or resistively in a controlled atmosphere (e.g., argon or air) to a temperature above its melting point (approximately 936 °C).

-

Seeding: A seed crystal of Cs₂MoO₄ with a specific crystallographic orientation is lowered into the molten material.

-

Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated. The temperature of the melt and the pulling and rotation rates are carefully controlled to promote the growth of a single crystal with a uniform diameter.

-

Cooling: After the desired crystal length is achieved, it is slowly withdrawn from the melt and cooled to room temperature over an extended period to minimize thermal stress and prevent cracking.

Linear Optical Properties

The linear optical properties of a material describe its response to an incident electromagnetic field at low light intensities. These properties are crucial for applications in lenses, prisms, and other passive optical components.

Transparency Range and Optical Band Gap

This compound exhibits good transparency in the visible and near-infrared regions of the electromagnetic spectrum.[1] The transparency window is defined by the material's electronic absorption edge in the ultraviolet and vibrational absorption in the infrared. The optical band gap of Cs₂MoO₄ has been reported with some variation in the literature, with values of 3.0 eV and 4.22 eV.[1] This discrepancy may be attributed to differences in crystal purity, measurement techniques, or data analysis methods.

Table 2: Linear Optical Properties of this compound

| Property | Value | Wavelength Range | Reference |

| Transparency Range | 400 - 900 nm | [1] | |

| Optical Band Gap | 3.0 eV | [1] | |

| 4.22 eV | [1] |

Refractive Index and Birefringence

As an orthorhombic crystal, this compound is expected to be biaxial, meaning it has three different refractive indices (nₓ, nᵧ, n₂) along its crystallographic axes.[5] This anisotropy leads to the phenomenon of birefringence, which is the difference in refractive indices for light polarized along different axes.

Nonlinear Optical Properties

Nonlinear optical (NLO) effects are observed at high light intensities, where the polarization response of the material is no longer linear with the electric field of the incident light. These properties are essential for applications such as frequency conversion and electro-optic modulation.

Currently, there is a lack of experimental data on the nonlinear optical coefficients of this compound. Theoretical studies on other orthorhombic rare-earth molybdates suggest that the nonlinear optical response is influenced by the orientation of the MoO₄ tetrahedra and the nature of the rare-earth ions.[5] Further experimental investigation is required to determine the NLO properties of Cs₂MoO₄.

Luminescence Properties

Luminescence is the emission of light from a material that is not due to heating. In the context of this compound, its scintillation properties, which is luminescence induced by ionizing radiation, are of particular interest.

Photoluminescence

Under ultraviolet (UV) excitation, this compound exhibits luminescence. The emission spectrum of a Cs₂MoO₄ single crystal, measured at 230 K, shows a single emission band peaking at 645 nm.[1] The intensity of this emission is observed to increase as the crystal is cooled to lower temperatures.[1]

Table 3: Luminescence Properties of this compound

| Property | Value | Conditions | Reference |

| Emission Peak | 645 nm | 230 K, UV excitation (4.42 eV) | [1] |

Experimental Characterization Methodologies

The accurate determination of the optical properties of this compound relies on a suite of standard characterization techniques.

X-ray Diffraction (XRD)

XRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized material.

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: A small portion of the grown Cs₂MoO₄ single crystal is ground into a fine powder.

-

Mounting: The powder is mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Analysis: The resulting diffraction pattern is compared with standard diffraction databases to confirm the crystal structure and identify any impurity phases.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a crystal, providing information about its structure and bonding.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A polished single crystal of Cs₂MoO₄ is oriented with respect to the incident laser polarization.

-

Measurement: The crystal is illuminated with a monochromatic laser, and the inelastically scattered light is collected and analyzed by a spectrometer.

-

Analysis: The Raman spectrum reveals characteristic peaks corresponding to the vibrational modes of the MoO₄ tetrahedra and the lattice vibrations of the crystal.

Luminescence Spectroscopy

Luminescence spectroscopy is used to measure the emission of light from the material upon excitation by a suitable source.

Experimental Protocol: Photoluminescence Spectroscopy

-

Sample Preparation: A Cs₂MoO₄ crystal is mounted in a cryostat to enable temperature-dependent measurements.

-

Excitation: The sample is excited by a monochromatic light source, such as a UV light-emitting diode (LED) or a laser.

-

Emission Collection: The emitted light is collected and focused into a spectrometer.

-

Spectral Analysis: The intensity of the emitted light is recorded as a function of wavelength to obtain the emission spectrum.

Conclusion

This technical guide has summarized the currently available information on the optical properties of this compound. While key parameters such as the optical band gap, transparency range, and luminescence have been characterized, significant gaps remain in the understanding of its refractive indices, birefringence, and nonlinear optical properties. Further experimental research is crucial to fully elucidate the optical characteristics of Cs₂MoO₄ and to realize its full potential in advanced optical and detector applications. The provided experimental protocols and workflows serve as a foundation for such future investigations.

References

Synthesis of cesium molybdate from cesium carbonate and molybdenum oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cesium molybdate (Cs₂MoO₄) from cesium carbonate (Cs₂CO₃) and molybdenum (VI) oxide (MoO₃). The primary method detailed is the solid-state reaction, a robust and widely used technique for producing high-purity inorganic materials. This document includes detailed experimental protocols, quantitative data on reaction conditions, characterization of the final product, and essential safety information.

Introduction

This compound is a colorless, crystalline powder with applications in various scientific and industrial fields, including its use as a catalyst and in the manufacturing of specialty glasses and ceramics.[1] The synthesis from cesium carbonate and molybdenum oxide is a common and effective method for producing this compound. The reaction proceeds via a solid-state mechanism at elevated temperatures, as described by the following equation:

Cs₂CO₃(s) + MoO₃(s) → Cs₂MoO₄(s) + CO₂(g)

This guide will provide the necessary details for the successful laboratory-scale synthesis and characterization of this compound.

Experimental Protocols

The following protocol is a synthesis of procedures reported in the scientific literature for the solid-state reaction of cesium carbonate and molybdenum oxide.[2][3]

2.1. Materials and Equipment

-

Cesium Carbonate (Cs₂CO₃), 99.99% purity[2]

-

Molybdenum (VI) Oxide (MoO₃), 99.95% purity[2]

-

High-purity alumina or platinum crucible

-

Ball mill or agate mortar and pestle

-

High-temperature furnace with programmable temperature control and atmosphere control (air or oxygen flow)

-

Argon-filled glovebox (due to the hygroscopic nature of the product)[2]

-

Standard laboratory glassware and personal protective equipment (safety glasses, lab coat, gloves)

2.2. Synthesis Procedure

-

Stoichiometric Calculation: Calculate the required masses of cesium carbonate and molybdenum oxide for a 1:1 molar ratio. For example, to synthesize approximately 5 grams of this compound (molar mass: 425.75 g/mol ), you would need:

-

Cesium Carbonate (molar mass: 325.82 g/mol ): ~3.83 g

-

Molybdenum Oxide (molar mass: 143.94 g/mol ): ~1.69 g

-

-

Mixing and Grinding:

-

Accurately weigh the stoichiometric amounts of cesium carbonate and molybdenum oxide.

-

Thoroughly mix and grind the precursors together using a ball mill for 30-100 minutes or an agate mortar and pestle until a homogeneous fine powder is obtained.[2] This step is crucial for ensuring intimate contact between the reactants.

-

-

Calcination:

-

Transfer the powdered mixture to an alumina or platinum crucible.

-

Place the crucible in a high-temperature furnace.

-

Heat the mixture under a flow of air or oxygen. A typical heating program involves ramping the temperature to the desired reaction temperature and holding for several hours. To ensure complete reaction, the process is often repeated with intermediate grinding.

-

Heating Profile Example:

-

Alternative heating profiles up to 1023 K (750 °C) have also been reported.[2]

-

-

Product Handling and Storage:

-

After the final heating step, allow the furnace to cool down to room temperature.

-

Due to the hygroscopic nature of this compound, it is highly recommended to handle and store the final product in a dry atmosphere, such as an argon-filled glovebox.[2]

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via solid-state reaction.

| Parameter | Value/Range | Source(s) |

| Reactants | Cesium Carbonate (Cs₂CO₃), Molybdenum (VI) Oxide (MoO₃) | [2][3] |

| Stoichiometry | 1:1 molar ratio of Cs₂CO₃ to MoO₃ | [2][3] |

| Reaction Temperature | 973 K (700 °C) to 1023 K (750 °C) | [2][3] |

| Reaction Duration | Typically 12-24 hours, often with intermediate grinding | [2][3] |

| Atmosphere | Air or Oxygen | [2][3] |

| Crucible Material | Alumina or Platinum | [3] |

| Purity of Product | >99% (as determined by XRD) | [2] |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

4.1. X-ray Diffraction (XRD)

Powder XRD is the primary technique used to confirm the formation of the crystalline Cs₂MoO₄ phase and to check for the presence of any unreacted precursors or side products. The diffraction pattern of the synthesized material should be compared with standard reference patterns for this compound.

4.2. Spectroscopic Analysis

-

Raman Spectroscopy: Raman spectroscopy can be used to identify the molybdate [MoO₄]²⁻ tetrahedral vibrations.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides complementary information on the vibrational modes of the molybdate group.

Workflow and Diagrams

5.1. Synthesis Workflow

The following diagram illustrates the key steps in the solid-state synthesis of this compound.

Caption: Workflow for the solid-state synthesis of this compound.

Safety Information

6.1. Reactant Hazards

-

Cesium Carbonate (Cs₂CO₃):

-

Causes serious eye damage.

-

Suspected of damaging fertility or the unborn child.

-

May cause damage to organs through prolonged or repeated exposure.

-

Harmful to aquatic life.

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

-

-

Molybdenum (VI) Oxide (MoO₃):

6.2. Procedural Hazards

-

High Temperatures: The synthesis involves high temperatures. Use appropriate insulated gloves when handling hot crucibles and ensure the furnace is in good working order.

-

Fine Powders: The reactants and product are fine powders. Avoid inhalation by wearing a dust mask or working in a fume hood.

-

Gas Evolution: The reaction produces carbon dioxide gas. Ensure adequate ventilation to prevent pressure buildup and to displace the CO₂.

6.3. Product Hazards

-

This compound (Cs₂MoO₄): While specific hazard data for this compound is less common, it should be handled with care as a fine powder. Given its composition, it may be an irritant. Due to its hygroscopic nature, it should be handled in a dry environment to prevent reaction with moisture.[2]

Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Studies and Thermal Analysis in the Cs2MoO4–PbMoO4 System with Elucidation of β-Cs2Pb(MoO4)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. fishersci.nl [fishersci.nl]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. prochemonline.com [prochemonline.com]

- 8. nano.pitt.edu [nano.pitt.edu]

Solvothermal Synthesis of Cesium Molybdate: A Technical Guide

Disclaimer: As of late 2025, a specific, peer-reviewed protocol for the dedicated solvothermal synthesis of simple cesium molybdate (Cs₂MoO₄) is not prominently available in scientific literature. The existing research predominantly focuses on the solvothermal synthesis of more complex structures like cesium phosphomolybdate and cerium molybdate. This guide, therefore, presents a scientifically grounded, hypothetical protocol for the solvothermal synthesis of this compound, drawing upon established methodologies for related alkali metal molybdates and other cesium-containing compounds prepared under similar conditions. The provided parameters are intended as a starting point for further research and optimization.

Introduction

This compound (Cs₂MoO₄) is a compound of interest in various fields, including nuclear waste management, catalysis, and materials science. While solid-state synthesis methods at high temperatures are documented for producing this compound, solvothermal synthesis offers a promising alternative for producing crystalline materials at lower temperatures.[1][2] Solvothermal synthesis, a method of chemical synthesis that occurs in a closed vessel using a solvent at a temperature above its boiling point, allows for precise control over the size, morphology, and crystallinity of the resulting product. This guide outlines a proposed experimental approach for the synthesis of this compound via a solvothermal route, intended for researchers, scientists, and professionals in drug development and materials science.

Proposed Experimental Protocol

This section details a hypothetical but plausible experimental protocol for the solvothermal synthesis of this compound. The selection of precursors, solvent, and reaction conditions is based on analogous solvothermal and hydrothermal syntheses of other metal molybdates and cesium-containing compounds.

2.1. Precursor Materials and Reagents

-

Cesium Source: Cesium hydroxide monohydrate (CsOH·H₂O) or Cesium carbonate (Cs₂CO₃)

-

Molybdenum Source: Molybdenum trioxide (MoO₃) or Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Solvent: Ethanol or a mixture of ethanol and deionized water

-

pH Adjusting Agent (optional): Nitric acid (HNO₃) or Ammonia solution (NH₄OH)

2.2. Synthesis Procedure

-

Precursor Solution Preparation:

-

In a typical synthesis, dissolve a stoichiometric amount of the molybdenum precursor (e.g., MoO₃) in the chosen solvent (e.g., 40 mL of ethanol) in a beaker.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of the cesium precursor (e.g., CsOH·H₂O) in the same solvent. The molar ratio of Cs to Mo should be 2:1 to favor the formation of Cs₂MoO₄.

-

-

Mixing and pH Adjustment:

-

Slowly add the cesium precursor solution to the molybdenum precursor solution under constant stirring.

-

If necessary, the pH of the resulting mixture can be adjusted. The pH can influence the morphology and phase of the final product.[3]

-

-

Solvothermal Reaction:

-

Transfer the final mixture into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 180 °C) for a specific duration (e.g., 24 hours).[3]

-

-

Product Recovery and Washing:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the final this compound powder.

-

Data Presentation: Proposed Synthesis Parameters

Since this is a proposed protocol, the following table summarizes the suggested starting parameters for the solvothermal synthesis of this compound. These parameters would require experimental validation and optimization.

| Parameter | Proposed Value/Range | Notes |

| Cesium Precursor | Cesium hydroxide monohydrate | Highly soluble in ethanol and water. |

| Molybdenum Precursor | Molybdenum trioxide | A common precursor in molybdate synthesis. |

| Cs:Mo Molar Ratio | 2:1 | Stoichiometric ratio for the formation of Cs₂MoO₄. |

| Solvent | Ethanol or Ethanol/Water | Ethanol is a common solvent in solvothermal synthesis; water can be added to improve precursor solubility.[4] |

| Reaction Temperature | 160 - 200 °C | A typical temperature range for solvothermal synthesis of metal oxides.[3] |

| Reaction Time | 12 - 48 hours | Reaction time can influence the crystallinity and particle size of the product.[3] |

| Autoclave Filling | 70-80% | Standard practice to ensure safe operation under autogenous pressure. |

| Post-synthesis Washing | Deionized water and Ethanol | To ensure the removal of ionic impurities. |

| Drying Temperature | 60 - 80 °C | Gentle drying under vacuum to prevent agglomeration and remove residual solvent. |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the proposed step-by-step workflow for the solvothermal synthesis of this compound.

Caption: Proposed experimental workflow for solvothermal synthesis of Cs₂MoO₄.

4.2. General Solvothermal Synthesis Pathway

This diagram illustrates the conceptual pathway of a solvothermal reaction, from molecular precursors to a crystalline solid.

Caption: Conceptual pathway of a solvothermal synthesis reaction.

Characterization of Synthesized this compound

To validate the successful synthesis of this compound and to determine its properties, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD): To identify the crystalline phase and purity of the synthesized material.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the product.

-

Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and stoichiometry.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the molybdate group.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the synthesized this compound.

Conclusion

While a dedicated and optimized protocol for the solvothermal synthesis of this compound is not yet established in the scientific literature, this guide provides a robust starting point for its development. The proposed methodology, based on the synthesis of analogous materials, offers a pathway to potentially produce crystalline this compound at lower temperatures than conventional solid-state methods. Further experimental work is necessary to refine the reaction parameters and fully characterize the resulting material. The successful implementation of a solvothermal route for this compound synthesis would be a valuable contribution to materials science and related fields.

References

The Hygroscopic Nature of Cesium Molybdate Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic nature of cesium molybdate (Cs₂MoO₄), a common precursor in advanced materials synthesis. For professionals in drug development and materials science, understanding and controlling the moisture sensitivity of precursors is critical for ensuring reproducibility, stability, and final product quality. This document outlines the qualitative evidence of this compound's hygroscopicity, detailed experimental protocols for its synthesis and characterization, and best practices for handling.

Introduction to this compound

This compound (Cs₂MoO₄) is a crystalline solid that serves as a key precursor in the synthesis of various advanced materials, including double molybdates like Cs₂Ba(MoO₄)₂ and catalysts.[1][2] It is typically synthesized through a solid-state reaction between cesium carbonate (Cs₂CO₃) and molybdenum oxide (MoO₃).[2] While its applications are prominent in materials science and catalysis, the challenges associated with its handling are highly relevant to the pharmaceutical industry, where many active pharmaceutical ingredients (APIs) and excipients exhibit hygroscopicity.[1][3] The propensity of a material to absorb moisture from the atmosphere can significantly impact its physical and chemical stability, affecting powder flow, blend uniformity, and degradation pathways.[4][5]

Hygroscopic Nature of this compound (Cs₂MoO₄)

The hygroscopic nature of this compound is well-documented through the stringent handling requirements reported in scientific literature. Multiple studies explicitly state the necessity of handling Cs₂MoO₄ in a dry, inert atmosphere to prevent moisture uptake.[1][2]

Qualitative Evidence: Researchers consistently report the use of argon-filled gloveboxes with very low moisture and oxygen content (<5 ppm) when working with Cs₂MoO₄.[2] This precaution is taken to prevent the material from adsorbing atmospheric water, which could alter its stoichiometry and reactivity in subsequent synthetic steps.[1] Such rigorous handling protocols are a strong qualitative indicator of the material's significant affinity for water vapor.

Quantitative Data: As of this guide's publication, specific quantitative data from dynamic vapor sorption (DVS) analysis, which would yield a moisture sorption isotherm, is not readily available in public literature. An isotherm would precisely quantify the mass of water absorbed by the material at various relative humidity (RH) levels, allowing for its classification according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic). The absence of this data highlights an opportunity for further research to fully characterize this important precursor.

Physicochemical Properties

The known properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Cs₂MoO₄ | [6] |

| Molecular Weight | 425.77 g/mol | [6] |

| Appearance | White crystalline powder | [7] |

| CAS Number | 13597-64-3 | [6] |

| Elemental Analysis | Cs: 62.43%, Mo: 22.54%, O: 15.03% | [6] |

| Handling Precaution | Known to be hygroscopic; handle under inert, dry atmosphere | [1][2] |

Representative Hygroscopicity Data Presentation

To guide future research, the following table illustrates how quantitative hygroscopicity data for this compound would be presented. This data is hypothetical and serves as a template.

| Relative Humidity (%RH) | % Weight Change (Sorption) | % Weight Change (Desorption) | Observations |

| 0 | 0.00 | 0.15 | Dry, free-flowing |

| 10 | 0.10 | 0.25 | Free-flowing |

| 20 | 0.22 | 0.38 | Free-flowing |

| 30 | 0.45 | 0.60 | Free-flowing |

| 40 | 0.88 | 1.05 | Minor clumping |

| 50 | 1.55 | 1.80 | Clumping observed |

| 60 | 2.90 | 3.20 | Significant caking |

| 70 | 5.10 | 5.50 | Wet appearance |

| 80 | 9.80 | 10.20 | Deliquescence |

| 90 | 18.50 | 19.00 | Forms a solution |

Experimental Protocols

Synthesis of this compound (Cs₂MoO₄) Precursor

This protocol describes a common solid-state synthesis method.

Materials:

-

Cesium carbonate (Cs₂CO₃), 99.99% purity

-

Molybdenum oxide (MoO₃), 99.95% purity

-

Alumina crucible or boat

-

Ball mill (optional, for mixing)

-

Tube furnace with gas flow control

-

Argon-filled glovebox

Procedure:

-

Stoichiometric Mixing: Inside an argon-filled glovebox, weigh stoichiometric amounts of Cs₂CO₃ and MoO₃. The molar ratio should be 1:1.

-

Homogenization: Thoroughly mix the powders. For optimal homogeneity, use a ball mill for 30-60 minutes.[1] Alternatively, grind the powders together using an agate mortar and pestle.

-

Calcination: Transfer the homogenized powder mixture to an alumina boat. Place the boat in a tube furnace.

-

Heating Program: Heat the mixture under a continuous flow of a suitable atmosphere (e.g., oxygen or air) to facilitate the reaction and removal of CO₂. A typical heating profile involves ramping to a target temperature, such as 1023 K (750 °C), and holding for an extended period (e.g., 24-62 hours).[1][2] Intermediate regrinding steps may be necessary to ensure complete reaction.[1]

-

Cooling and Storage: After the reaction is complete, cool the furnace to room temperature under the same atmosphere. Immediately transfer the resulting Cs₂MoO₄ powder to a sealed container inside an argon-filled glovebox to prevent moisture absorption.

-

Purity Analysis: Confirm the phase purity of the synthesized Cs₂MoO₄ using Powder X-ray Diffraction (PXRD). The collected pattern should not reveal any secondary phases corresponding to the starting materials or other this compound phases.[1]

Protocol for Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

This is a generalized protocol for assessing the hygroscopicity of a powder like Cs₂MoO₄.

Instrumentation:

-

Dynamic Vapor Sorption (DVS) Analyzer

Procedure:

-

Sample Preparation: Place a known mass of the Cs₂MoO₄ sample (typically 5-15 mg) onto the DVS sample pan.

-

Drying Stage: Start the experiment by drying the sample at 0% RH at a constant temperature (e.g., 25 °C) until the mass stabilizes ( dm/dt ≤ 0.002 %/min). This initial mass is the dry reference weight.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate. The instrument continuously records the mass change.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the RH to generate a moisture sorption-desorption isotherm. The shape of the isotherm and the magnitude of mass change provide quantitative data on the material's hygroscopicity.[8][9][10] Hysteresis, the difference between the sorption and desorption curves, can provide insights into the material's porosity and the nature of water interaction.[9]

Relevance and Mitigation Strategies for Drug Development

While this compound does not have direct applications in pharmaceuticals, the challenges posed by its hygroscopic nature are directly analogous to those faced by drug development professionals. Many APIs and excipients are sensitive to moisture, which can lead to:

-

Physical Instability: Changes in crystal form (polymorphism), caking, and poor powder flow.[5]

-

Chemical Instability: Hydrolysis, which is a major degradation pathway for many drugs.[5]

-

Manufacturing Issues: Inconsistent blend uniformity and tablet weight due to clumping and sticking to equipment.[11]

-

Dosage Form Performance: Altered dissolution rates and reduced shelf-life.[12]

The logical workflow for handling any hygroscopic material, whether a chemical precursor or a pharmaceutical ingredient, is universal.

Mitigation Strategies:

-

Controlled Environments: Manufacturing and storage areas should have controlled low humidity (e.g., <40% RH).[11]

-

Formulation Design: Incorporate non-hygroscopic excipients or moisture scavengers like colloidal silicon dioxide into the formulation.[4][11]

-

Protective Barriers: Utilize film coatings on tablets or low-moisture-content capsule shells (e.g., HPMC) to act as a physical barrier against environmental moisture.[4][12]

-

Packaging: Use high-barrier packaging such as aluminum foil blisters or bottles with induction seals and desiccants.[4][11]

Conclusion

This compound (Cs₂MoO₄) is a valuable precursor whose utility is coupled with the challenge of its hygroscopic nature. While quantitative sorption data is needed for a complete profile, the established handling protocols provide clear evidence of its moisture sensitivity. The principles and experimental methods detailed in this guide are crucial for ensuring the integrity of Cs₂MoO₄ in materials synthesis. Furthermore, the strategies for managing this hygroscopic precursor offer a direct and valuable parallel for researchers and professionals in the pharmaceutical industry, who routinely face similar challenges in ensuring the stability and efficacy of moisture-sensitive drugs and formulations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. buy Cesium Molybdenum Oxide Powder - FUNCMATER [funcmater.com]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound Manufacturers Suppliers Exporters [ammoniummolybdate.net]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. mt.com [mt.com]

- 10. azom.com [azom.com]

- 11. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]

- 12. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]

A Guide to the Solid-State Synthesis of Cesium Molybdate (Cs₂MoO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state synthesis of cesium molybdate (Cs₂MoO₄), a material of interest in various scientific and technological fields. This document details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis workflow.

Introduction

This compound (Cs₂MoO₄) is an inorganic compound that has garnered attention for its potential applications, including in nuclear waste management and as a precursor for more complex molybdate structures. The solid-state reaction method is a common and effective route for the synthesis of high-purity, crystalline Cs₂MoO₄. This method involves the high-temperature reaction of solid precursors, leading to the formation of the desired product.

Experimental Protocols

The solid-state synthesis of this compound typically involves the reaction of cesium carbonate (Cs₂CO₃) and molybdenum trioxide (MoO₃). The following protocols are based on established methodologies reported in the scientific literature.

Precursor Preparation and Mixing

The synthesis begins with high-purity precursor materials.

-

Precursors:

-

Stoichiometry: The precursors are mixed in a stoichiometric ratio to yield Cs₂MoO₄. The balanced chemical equation for the reaction is:

Cs₂CO₃ + MoO₃ → Cs₂MoO₄ + CO₂(g)

-

Mixing: The stoichiometric amounts of Cs₂CO₃ and MoO₃ are thoroughly ground together in a mortar and pestle to ensure a homogeneous mixture. This step is crucial for a complete reaction.

Thermal Treatment

The mixed precursors are subjected to a high-temperature calcination process.

-

Crucible: The ground mixture is placed in an alumina crucible.[1]

-

Atmosphere: The reaction is typically carried out under an oxygen atmosphere or in air.[1][2][4]

-

Heating Profile: A two-step heating process is often employed:

-

Initial heating at a specific temperature for an extended period.

-

Intermediate grinding of the sample after cooling.

-

A second heating step at the same or a higher temperature to ensure complete reaction and phase purity.[1]

-

Specific temperature and duration parameters from various studies are summarized in the table below.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Parameters for Solid-State Reaction

| Precursors | Stoichiometric Ratio (Cs₂CO₃:MoO₃) | Reaction Temperature | Reaction Time (per heating step) | Atmosphere | Reference |

| Cs₂CO₃ (99.99%), MoO₃ (99.5%) | 1:1 | 973 K (700 °C) | 12 hours | Oxygen | [1] |

| Cs₂CO₃ (99.99%), MoO₃ (99.95%) | Stoichiometric | Not specified | Not specified | Not specified | [3][4] |

| Cs₂CO₃ (99.99%), MoO₃ (99.95%) | Stoichiometric | Not specified | Not specified | Oxygen Flow | [2] |

Table 2: Crystallographic and Thermal Properties of this compound

| Property | Value | Conditions | Reference |

| Crystal System (α-form) | Orthorhombic | Room Temperature | [3][4] |

| Space Group (α-form) | Pnma | Room Temperature | [3][5] |

| Phase Transition (α → β) | 841.3 ± 1.0 K | - | [3] |

| Crystal System (β-form) | Hexagonal | Above 841.3 K | [3] |

| Space Group (β-form) | P6₃/mmc | Above 841.3 K | [3] |

| Linear Thermal Expansion | Approx. 2% at 773 K | Room Temperature to 773 K | [6] |

| Thermal Conductivity | Increases with temperature above 400 K; about 5% of UO₂ at 300 K and less than 20% at 1000 K | 300 K to 1000 K | [6] |

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow of the solid-state synthesis of this compound.

References

Hydrothermal Synthesis of Cesium Molybdate: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis of cesium molybdate, with a primary focus on the hydrothermal method. While solid-state reaction is the predominant route for producing simple this compound (Cs₂MoO₄), this document explores the nuances of hydrothermal techniques for creating cesium-containing molybdate structures. It provides a comprehensive overview of the available literature, including detailed experimental protocols for related compounds, characterization data, and a proposed reaction pathway for the formation of this compound species under hydrothermal conditions. The information is intended to serve as a foundational resource for researchers interested in the aqueous-based synthesis of these materials for applications ranging from catalysis to nuclear waste management.

Introduction

This compound (Cs₂MoO₄) is a compound of significant interest due to its diverse applications, including its role as a catalyst and its relevance in the study of fission products in nuclear reactors. The synthesis of high-purity, well-defined this compound crystals is crucial for these applications. While solid-state synthesis is a well-established method, hydrothermal synthesis offers potential advantages in terms of controlling particle morphology, size, and crystallinity at lower temperatures.

This guide provides a detailed look at the hydrothermal synthesis of cesium-containing molybdates, addressing the scarcity of literature on the direct synthesis of Cs₂MoO₄ via this route and instead focusing on the synthesis of a related hexagonal this compound.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound is primarily achieved through solid-state reactions. However, hydrothermal methods have been successfully employed to produce more complex, metal-intercalated hexagonal molybdates.

Solid-State Synthesis of Cs₂MoO₄

The most common method for synthesizing Cs₂MoO₄ is through a solid-state reaction involving cesium carbonate (Cs₂CO₃) and molybdenum trioxide (MoO₃).

Experimental Protocol: Solid-State Synthesis [1]

-

Precursor Preparation: Stoichiometric amounts of Cs₂CO₃ (99.99% purity) and MoO₃ (99.5% purity) are intimately mixed by grinding in an agate mortar.

-

Calcination: The mixture is placed in an alumina crucible and heated in an oxygen atmosphere. A two-step heating process is typically employed:

-

First heating: 973 K for 12 hours.

-

The sample is cooled and reground to ensure homogeneity.

-

Second heating: 973 K for 12 hours.

-

-

Product: The resulting product is a white, crystalline powder of Cs₂MoO₄.

Hydrothermal Synthesis of Hexagonal this compound

Direct hydrothermal synthesis of simple Cs₂MoO₄ is not well-documented in the literature. However, a related compound, a metal-intercalated hexagonal molybdate with the general formula MₓMo₆₋ₓ/₃O₁₈₋ₓ(OH)ₓ·yH₂O (where M can be Cs), has been successfully synthesized hydrothermally.

Experimental Protocol: Hydrothermal Synthesis of Cesium Hexagonal Molybdate

The following protocol is based on the synthesis of related metal-intercalated hexagonal molybdates and provides a starting point for the synthesis of the cesium analogue.

-

Precursor Solution: A specific amount of molybdenum trioxide (MoO₃) is mixed with a solution of cesium chloride (CsCl) or another cesium salt in deionized water.

-

Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature for a set duration.

-

Product Recovery: After the autoclave cools to room temperature, the solid product is collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors, and dried in an oven.

The precise parameters for temperature, time, and precursor concentrations would need to be optimized to obtain a phase-pure product.

Proposed Hydrothermal Reaction Pathway

The formation of molybdate species in an aqueous solution under hydrothermal conditions is a complex process involving pH- and temperature-dependent equilibria. Based on in-situ Raman spectroscopy studies of molybdate solutions, a plausible reaction pathway for the formation of a this compound species can be proposed.[2][3]

Under ambient conditions, the heptamolybdate ion (Mo₇O₂₄⁶⁻) is a dominant species in the pH range of 5-6. However, at elevated temperatures (170–190 °C), smaller, chain-like structures such as dimolybdates (Mo₂O₇²⁻) and trimolybdates (Mo₃O₁₀²⁻) are preferentially formed.[2] These polyoxomolybdate anions can then react with cesium cations in the solution to form a this compound solid.

Caption: Proposed reaction pathway for the hydrothermal synthesis of this compound.

Characterization of Hydrothermally Synthesized Hexagonal this compound

The characterization of the hydrothermally synthesized hexagonal this compound is crucial to confirm its phase purity, crystal structure, and morphology.

X-ray Diffraction (XRD)

XRD is the primary technique used to identify the crystalline phases present in the synthesized material. The powder XRD pattern of the hexagonal this compound would be compared with standard diffraction patterns to confirm the structure.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology and particle size of the synthesized powder. It can reveal the shape of the crystals (e.g., hexagonal rods, plates) and the degree of agglomeration.

Thermal Analysis (TGA/DTA)